2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Brand Name: Vulcanchem
CAS No.: 17969-48-1
VCID: VC21006672
InChI: InChI=1S/C11H7ClN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2
SMILES: C1=CC(=CC=C1C2=CSC(=N2)CC#N)Cl
Molecular Formula: C11H7ClN2S
Molecular Weight: 234.71 g/mol

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile

CAS No.: 17969-48-1

Cat. No.: VC21006672

Molecular Formula: C11H7ClN2S

Molecular Weight: 234.71 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile - 17969-48-1

Specification

CAS No. 17969-48-1
Molecular Formula C11H7ClN2S
Molecular Weight 234.71 g/mol
IUPAC Name 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetonitrile
Standard InChI InChI=1S/C11H7ClN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2
Standard InChI Key CECOBIWITUICNO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CSC(=N2)CC#N)Cl
Canonical SMILES C1=CC(=CC=C1C2=CSC(=N2)CC#N)Cl

Introduction

Physical and Chemical Properties

Structural Characteristics

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile features a thiazole ring as its central heterocyclic core, with a 4-chlorophenyl substituent at position 4 and an acetonitrile (-CH₂CN) group at position 2. The thiazole ring contains both sulfur and nitrogen heteroatoms in a 1,3-arrangement, contributing to the compound's unique electronic properties and reactivity patterns. The presence of the chlorine atom at the para position of the phenyl ring introduces electron-withdrawing effects that influence the electronic distribution throughout the molecule. This structural arrangement creates a distinctive molecular geometry that can facilitate specific interactions with biological targets or catalytic systems .

Chemical Properties

The chemical properties of 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile are largely determined by its functional groups and heterocyclic core. The thiazole ring imparts aromatic character to the molecule, enabling it to participate in electrophilic aromatic substitution reactions, although with reduced reactivity compared to benzene due to the presence of the electronegative heteroatoms. The nitrogen atom in the thiazole ring possesses a lone pair of electrons that can act as a weak base or nucleophile, while the sulfur atom contributes to the ring's electronic properties and can participate in coordination with transition metals. The predicted pKa value for this compound is approximately 0.66±0.10, indicating that it is a very weak acid .

The acetonitrile (-CH₂CN) group attached to position 2 of the thiazole ring is a versatile functional handle that can undergo various transformations. The nitrile group can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions. Additionally, the methylene group adjacent to the nitrile exhibits enhanced acidity due to the electron-withdrawing effect of the nitrile, potentially allowing for alkylation or condensation reactions under appropriate conditions. The 4-chlorophenyl substituent introduces additional reactivity patterns, particularly for cross-coupling reactions where the carbon-chlorine bond can serve as a site for transition metal-catalyzed transformations, such as Suzuki, Heck, or Sonogashira reactions. These chemical properties collectively make 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems.

Synthesis Methods

Laboratory Synthesis Procedures

Laboratory procedures for synthesizing 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile or closely related compounds involve carefully controlled reaction conditions and purification methods. A general synthesis pathway might involve the preparation of 4-chlorophenylthiazole intermediates followed by functionalization at the 2-position with an acetonitrile group. A specific example from related chemistry involves the reaction of thioamides with 3-tosyloxypentane-2,4-dione, which leads to the in situ formation of 5-acetylthiazole intermediates that can be further functionalized .

For the synthesis of related compounds such as N-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide, procedures might involve the preparation of the thiazole core followed by amidation reactions. In another example from the literature, 2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile was synthesized according to reported procedures, suggesting that similar methodologies could be adapted for the synthesis of 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile . The purification of the final product typically involves techniques such as recrystallization from appropriate solvents (often ethanol) or column chromatography to achieve the desired purity levels. Analytical methods such as NMR spectroscopy, mass spectrometry, and elemental analysis are commonly employed to confirm the structure and purity of the synthesized compound.

Applications and Research Significance

Chemical Research Applications

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile serves as a valuable building block in organic synthesis and chemical research due to its versatile functional groups and reactivity. The compound is primarily employed in laboratory settings for the development of more complex heterocyclic systems, particularly those targeting biological activities. Its structural features, including the thiazole core, chlorophenyl substituent, and acetonitrile group, provide multiple sites for chemical transformations and functionalization, making it an attractive starting material for diversity-oriented synthesis approaches . Researchers utilize this compound to explore structure-activity relationships in the development of bioactive molecules, aiming to understand how structural modifications affect biological properties.

The acetonitrile group in 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile can serve as a versatile handle for further chemical transformations, including hydrolysis to form carboxylic acids, reduction to amines, or participation in various condensation reactions. These transformations enable the generation of compound libraries for high-throughput screening in drug discovery efforts. Additionally, the compound may be employed in methodological studies focused on developing new synthetic routes to heterocyclic compounds or exploring novel reactivity patterns of thiazole derivatives. Its well-defined structure and properties make it a suitable model compound for investigating reaction mechanisms, catalyst efficiency, and selective functionalization strategies in contemporary organic chemistry research.

Comparative Analysis with Analogous Compounds

Structural Analogues

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile belongs to a family of structurally related thiazole derivatives that differ in their substitution patterns. One closely related analogue is 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile (CAS No. 250579-91-0), which features a methyl group in place of the chlorine atom on the phenyl ring. This substitution alters the electronic properties of the molecule, as the methyl group is electron-donating, contrasting with the electron-withdrawing effect of the chlorine atom. Another structural analogue is 2-(2-(4-chlorophenyl)thiazol-4-yl)acetonitrile (CAS No. 18832-93-4), which has the same molecular formula but a different substitution pattern on the thiazole ring . In this case, the chlorophenyl group is positioned at C-2 of the thiazole ring, while the acetonitrile group is attached to C-4, resulting in different spatial arrangements and potentially altered biological activities.

More complex analogues include compounds such as (E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)prop-2-enenitrile (CAS No. 5346-87-2), which retains the core structure of 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile but incorporates an additional (E)-3-(3-methoxyphenyl)prop-2-ene moiety connected to the nitrile carbon . This extension significantly increases the molecular weight and complexity, potentially enhancing binding interactions with biological targets. Other related compounds include 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS No. 338957-50-9), where the acetonitrile group is replaced by a chloroacetamide functionality, introducing a hydrogen bond donor site and altering the compound's reactivity profile . These structural variations highlight the diversity of the thiazole chemical space and provide opportunities for establishing structure-activity relationships.

Functional Similarities

From a functional perspective, 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile shares similarities with various compounds containing the thiazole scaffold that have demonstrated biological activities. For instance, N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide (CID 334459) features the same 4-(4-chlorophenyl)thiazole core structure but incorporates a morpholinylacetamide group at the 2-position instead of an acetonitrile group . This substitution introduces additional hydrogen bonding capabilities and a basic nitrogen atom, potentially enhancing interactions with protein targets. Similarly, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives retain the 4-chlorophenyl group but utilize a thiadiazole ring instead of thiazole, with sulfonamide functionalities that have shown antiviral activity against tobacco mosaic virus .

The biological activities observed in these functionally related compounds suggest potential applications for 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile or its derivatives. For example, certain thiazole derivatives containing chlorophenyl substituents have demonstrated anticonvulsant properties, while others have shown promise as anti-inflammatory agents or anticancer compounds . The presence of the nitrile group in 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile provides a site for further functionalization, potentially leading to compounds with enhanced biological activities. Understanding the functional similarities and differences between these related compounds is essential for guiding the rational design of new bioactive molecules based on the thiazole scaffold and for predicting potential biological targets for 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile.

ParameterClassification/Recommendation
Hazard ClassIRRITANT
Risk Statements20/21/22-36/37/38
Safety Statements26-36/37/39
Protective EquipmentLaboratory coat, chemical-resistant gloves, safety goggles
Storage ConditionsStore in tightly closed container in cool, dry area
IncompatibilitiesStrong oxidizing agents, strong bases
First Aid (Eyes)Rinse immediately with plenty of water
First Aid (Skin)Wash with soap and plenty of water
DisposalAccording to local regulations for hazardous materials

When working with 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile, standard laboratory safety protocols should be followed, including the use of appropriate personal protective equipment, conducting operations in a well-ventilated area or fume hood, and implementing proper waste disposal procedures in accordance with local regulations for hazardous materials. It is advisable to consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety information before handling this compound. Additionally, researchers should be aware of the compound's physical properties, such as its melting point, to prevent unintended phase changes during experimental procedures. As with any chemical reagent, minimizing exposure through engineering controls, administrative protocols, and personal protective measures is essential for maintaining a safe laboratory environment.

Current Research Trends and Future Directions

Current research involving 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile and related thiazole derivatives is primarily focused on exploring their potential applications in medicinal chemistry and materials science. The thiazole scaffold continues to attract significant attention in drug discovery efforts due to its presence in numerous bioactive compounds targeting various therapeutic areas. Recent studies have investigated the incorporation of thiazole-based structures in the development of antiviral, antimicrobial, anti-inflammatory, and anticancer agents, highlighting the versatility of this heterocyclic system . With respect to 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile specifically, its potential as a building block for the synthesis of more complex bioactive molecules represents an active area of research. The compound's functional groups provide opportunities for diverse chemical transformations, enabling the generation of chemical libraries for biological screening.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator